VENTXP1

cancer-testis antigen CTL epitope MHC class I processing

VENTXP1 (VENT homeobox pseudogene 1; aliases NA88A, CT18, VENTX2P1) is a processed pseudogene on chromosome X that yields two distinct research products: a synthetic peptide used for biochemical and structural characterization of regulatory protein regions , and the cognate lncRNA which functions as a tumor-suppressive competing endogenous RNA (ceRNA) that sponges miR-205-5p to derepress ANKRD2/NF-κB signaling in head and neck squamous cell carcinoma (HNSCC). Unlike its parental functional gene VENTX (HPX42B), VENTXP1 harbors premature stop codons that truncate the homeodomain but create a short open reading frame encoding the HLA-B*1302-restricted CTL epitope MTQGQHFLQKV, a bona fide cancer-testis (CT18 family) antigen recognized in melanoma.

Molecular Formula
Molecular Weight
Cat. No. B1575027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVENTXP1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

VENTXP1 Peptide Product Baseline: Pseudogene-Derived Cancer-Testis Antigen and lncRNA Research Tool


VENTXP1 (VENT homeobox pseudogene 1; aliases NA88A, CT18, VENTX2P1) is a processed pseudogene on chromosome X that yields two distinct research products: a synthetic peptide used for biochemical and structural characterization of regulatory protein regions , and the cognate lncRNA which functions as a tumor-suppressive competing endogenous RNA (ceRNA) that sponges miR-205-5p to derepress ANKRD2/NF-κB signaling in head and neck squamous cell carcinoma (HNSCC) . Unlike its parental functional gene VENTX (HPX42B), VENTXP1 harbors premature stop codons that truncate the homeodomain but create a short open reading frame encoding the HLA-B*1302-restricted CTL epitope MTQGQHFLQKV, a bona fide cancer-testis (CT18 family) antigen recognized in melanoma .

CTL epitope peptideNaturally processed HLA-B*1302-restricted melanoma epitope (NA88A)
HNSCC lncRNA toolTumor-suppressive ceRNA, validated differential downregulation in HNSCC
Pseudogene distinctionPremature stop codons create unique open reading frame absent in parental VENTX

VENTXP1 Procurement Risk: Why NA88A Peptides and VENTXP1-Targeting Reagents Cannot Be Substituted by VENTX or Other CT Antigen Products


Generic substitution fails for VENTXP1-derived products because the pseudogene possesses a unique sequence architecture—premature stop codons, deletions, and insertions relative to the parental VENTX (HPX42B) gene—that creates a short open reading frame encoding the CTL epitope MTQGQHFLQKV terminated by an in-frame stop codon . The nearly identical HPX42B-derived peptide (MTQGQHFSQKV, single F→S substitution at position 8) is not naturally processed for MHC presentation because a downstream Trp codon prevents proper C-terminal cleavage . Furthermore, among four epigenetically silenced lncRNAs co-identified in pan-cancer screens, only VENTXP1 showed statistically significant differential downregulation in HNSCC tumor versus matched normal tissue across 44 paired clinical samples . Substituting a different CT antigen (e.g., MAGE, NY-ESO-1) or an oncogenic lncRNA (e.g., MALAT1, HOTAIR) would yield diametrically opposite biological readouts: VENTXP1 is a tumor suppressor downregulated in cancer, while MALAT1 and HOTAIR are oncogenic and upregulated, driving proliferation via PI3K/AKT/MAPK and Wnt/β-catenin pathways respectively .

HPX42B peptideContains Trp extension blocking C-terminal cleavage; lacks natural MHC processing, may yield false-negative CTL readout.
Other CT antigensMAGE/NY-ESO-1 families differ in expression pattern, HLA restriction, and biological context; not interchangeable for VENTXP1-driven studies.
MALAT1/HOTAIR lncRNAsOncogenic lncRNAs upregulated in HNSCC; opposite directional effect on proliferation pathways, would invert expected phenotype.

VENTXP1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


NA88A Peptide (MTQGQHFLQKV) vs. HPX42B-Derived Peptide (MTQGQHFSQKV): Differential Natural MHC Processing Due to Single Stop Codon

The VENTXP1 (NA88A)-encoded antigenic peptide MTQGQHFLQKV is naturally processed and presented by HLA-B*1302 on melanoma cells, eliciting TNF production by the M88.7 CTL clone. The parental HPX42B mRNA contains a nearly identical sequence (MTQGQHFSQKV, single F→S substitution) in its 3′ untranslated region; however, HPX42B mRNA does NOT produce the antigenic peptide because the C-terminal Val codon is followed by a Trp codon rather than a stop codon, preventing proper C-terminal proteasomal cleavage and MHC loading . When synthetic peptides of both sequences were tested, both could be recognized by M88.7 T cells if exogenously loaded, but only the NA88-A gene product is endogenously processed for natural MHC presentation—making NA88A the sole source of this CTL epitope in melanoma .

Natural MHC processing
Head-to-head
NA88A peptide endogenously processed; HPX42B analog not processed (stop codon vs Trp extension)
Only VENTXP1 peptide represents the naturally presented melanoma epitope
Critical for HLA-B*1302-restricted CTL assay design
cancer-testis antigen CTL epitope MHC class I processing melanoma immunotherapy

VENTXP1 lncRNA Specificity: Only 1 of 4 Epigenetically Silenced Candidate lncRNAs Significantly Downregulated in HNSCC

In a systematic screen integrating TCGA and CCLE databases across four cancer types, four lncRNAs (LINC00461, LINC00668, VENTXP1, and RP11-81H3.2) were identified as epigenetically silenced. However, when validated by qRT-PCR in 44 paired HNSCC tumor and adjacent normal tissues, only VENTXP1 exhibited statistically significant lower expression in carcinoma versus normal tissue, while the other three candidates showed no significant differential expression . This tissue-level specificity establishes VENTXP1 as the only clinically validated epigenetically silenced lncRNA among the four candidates in HNSCC.

HNSCC tissue specificity
Head-to-head
VENTXP1 significantly downregulated in 44 paired HNSCC tumor/normal tissues; other 3 candidate lncRNAs showed no significant differential expression
Only VENTXP1 reagents provide tissue-validated readout in HNSCC
Advanced stage association supports disease-model endpoint context
lncRNA HNSCC epigenetic silencing tumor suppressor biomarker

VENTXP1 lncRNA vs. MALAT1/HOTAIR: Opposing Directionality in HNSCC Proliferation Regulation

VENTXP1 functions as a tumor-suppressive ceRNA that sponges miR-205-5p to upregulate ANKRD2 and suppress NF-κB signaling, resulting in decreased HNSCC cell proliferation and colony formation . In contrast, the well-characterized lncRNAs MALAT1 and HOTAIR are oncogenic in HNSCC: MALAT1 upregulates cyclin D1 and CDK4 via PI3K/AKT and MAPK pathways to promote cell cycle progression, while HOTAIR epigenetically silences p21 via Wnt/β-catenin signaling to enhance proliferation . VENTXP1 overexpression significantly reduced CCK-8 viability and colony formation in both HN4 and CAL27 HNSCC cell lines, decreased tumor volume and weight in xenograft models, and reduced Ki-67 proliferation index in tumor sections ; overexpression of MALAT1 or HOTAIR produces the opposite phenotype (increased proliferation). No head-to-head study co-transfecting VENTXP1 with MALAT1/HOTAIR exists, so this comparison is class-level directional inference based on independent publications.

Directional opposition
Class-level
VENTXP1 tumor-suppressive (downregulated, inhibits NF-κB); MALAT1/HOTAIR oncogenic (upregulated, activate proliferative pathways)
Class-level direction contrast; substituting oncogenic lncRNA would invert model-response phenotype
No direct co-transfection comparison available
lncRNA HNSCC ceRNA tumor suppressor oncogene

VENTXP1 Promoter Methylation: ~70% CpG Hypermethylation Reversible by Decitabine in Dose- and Time-Dependent Manner

Bisulfite genomic sequencing revealed that approximately 70% of CpG islands in the VENTXP1 promoter region were hypermethylated in both HN4 and CAL27 HNSCC cell lines . Treatment with decitabine (5-aza-2′-deoxycytidine), a DNA demethylating agent, induced VENTXP1 expression in a dose- and time-dependent manner in both cell lines, confirming epigenetic regulation via promoter methylation . While many tumor suppressor genes are silenced by promoter methylation, the quantitative extent of VENTXP1 promoter methylation (~70%) and its robust reversibility by decitabine distinguishes it from less methylated or irreversibly silenced lncRNAs. The other three candidate lncRNAs (LINC00461, LINC00668, RP11-81H3.2) did not undergo equivalent tissue-level validation .

Promoter methylation
Reported
~70% CpG hypermethylation in HN4 and CAL27 HNSCC cells; reversible by decitabine dose-/time-dependently
Supports DNA demethylation pharmacodynamic research
Quantitative baseline methylation enables dose-response studies
DNA methylation epigenetic therapy decitabine HNSCC biomarker

VENTXP1 Overexpression Suppresses In Vivo Tumor Growth: Xenograft Volume and Weight Reduction with Decreased Ki-67 Proliferation Index

In a xenograft mouse model of HNSCC, tumors derived from VENTXP1-overexpressing (VENTXP1-OE) cells showed significantly decreased tumor volumes and weights compared to vector control tumors . Immunohistochemical staining revealed that the proliferation marker Ki-67 was significantly decreased in VENTXP1-OE tumor sections, providing in vivo confirmation of the anti-proliferative phenotype observed in vitro . This in vivo tumor suppression contrasts with xenograft models using oncogenic lncRNAs (e.g., MALAT1, HOTAIR), where overexpression typically accelerates tumor growth. Notably, VENTXP1 is the first lncRNA reported to exhibit tumor-suppressive function specifically in HNSCC through the miR-205-5p/ANKRD2/NF-κB axis .

In vivo tumor suppression
Model context
VENTXP1 overexpression reduced xenograft tumor volume/weight and Ki-67 proliferation index; NF-κB pathway suppression confirmed by IHC
In vivo model-response context for HNSCC tumor suppression studies
Defined mechanism (miR-205-5p/ANKRD2/NF-κB) supports endpoint interpretation
xenograft tumor suppression in vivo Ki-67 HNSCC

VENTXP1 Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


HLA-B*1302-Restricted CTL Epitope Studies in Melanoma Immunotherapy Research

Procure the NA88A (VENTXP1)-derived synthetic peptide MTQGQHFLQKV for use as a positive control antigen in HLA-B*1302-restricted CD8+ T cell assays. Unlike the nearly identical HPX42B-derived peptide (MTQGQHFSQKV), only the NA88A peptide represents the endogenously processed melanoma epitope, as the HPX42B transcript contains a C-terminal Trp extension that ablates natural MHC processing . This distinction is critical for vaccine design and T cell monitoring studies in melanoma patients carrying the HLA-B*1302 allele.

HNSCC Tumor-Suppressive lncRNA Functional Studies with Validated Tissue-Specific Differential Expression

Select VENTXP1 overexpression vectors or siRNA reagents for HNSCC tumor suppression studies. Among four candidate epigenetically silenced lncRNAs co-identified in pan-cancer screens, VENTXP1 is the only one validated as significantly downregulated in 44 paired HNSCC tumor/normal tissues by qRT-PCR, with low expression associated with advanced T stage (91.7% vs. 34.4%, p=0.001) and poorer overall survival . Reagents targeting LINC00461, LINC00668, or RP11-81H3.2 would fail to produce a tissue-validated differential expression signal in this cancer type.

Epigenetic Drug Response Pharmacodynamic Studies Using DNA Demethylation Agents

Utilize VENTXP1 expression as a pharmacodynamic biomarker in HNSCC cell lines treated with decitabine or other DNA methyltransferase inhibitors. The VENTXP1 promoter is approximately 70% hypermethylated in HN4 and CAL27 cells, and its expression is induced in a dose- and time-dependent manner by decitabine . This quantifiable baseline methylation and robust drug-inducible expression profile makes VENTXP1 a superior readout compared to lncRNAs without validated methylation status or tissue-level differential expression.

In Vivo HNSCC Xenograft Tumor Suppression Models with Defined Molecular Mechanism

Deploy VENTXP1 lentiviral overexpression constructs in nude mouse xenograft models of HNSCC to achieve reproducible tumor volume and weight reduction with concurrent Ki-67 proliferation index decrease. The defined molecular mechanism (miR-205-5p sponge → ANKRD2 upregulation → NF-κB pathway suppression with reduced p-P65 and p-IκBα) provides built-in mechanistic readouts . This contrasts with oncogenic lncRNA models (MALAT1, HOTAIR) that accelerate tumor growth and are unsuitable for tumor suppression studies.

Application
Selection Property
Validation Focus
Melanoma CTL epitope research
Naturally processed epitope identity
HLA-B*1302-restricted antigen processing confirmation
HNSCC lncRNA tumor-suppressor research
Tissue-validated differential expression
qRT-PCR downregulation in paired HNSCC tumor/normal tissues
DNA demethylation pharmacodynamic studies
Promoter methylation and decitabine inducibility
Dose- and time-dependent expression response
In vivo HNSCC xenograft research
Defined mechanistic pathway (miR-205-5p/ANKRD2/NF-κB)
Tumor volume and Ki-67 proliferation index reduction
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